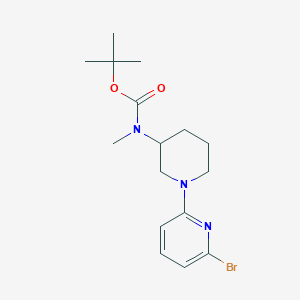

tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate

Description

tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate is a brominated pyridine derivative featuring a piperidine ring substituted with a tert-butyl carbamate group and a methyl group. Its molecular formula is C₁₆H₂₄BrN₃O₂, with a molecular weight of 370.29 g/mol (calculated). The compound is structurally characterized by a 6-bromopyridin-2-yl moiety attached to the piperidine nitrogen, while the carbamate group at the 3-position of the piperidine ring provides steric and electronic modulation. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing kinase inhibitors or other bioactive molecules due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the bromine substituent .

Propriétés

IUPAC Name |

tert-butyl N-[1-(6-bromopyridin-2-yl)piperidin-3-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19(4)12-7-6-10-20(11-12)14-9-5-8-13(17)18-14/h5,8-9,12H,6-7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTKROMSKPIPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction.

Attachment of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloroformate under basic conditions.

Final Coupling: The final step involves coupling the intermediate with methyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can target the bromopyridine moiety.

Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

Oxidation: Products may include oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the bromopyridine moiety.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Drug Development:

Medicine

Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

Materials Science: Used in the development of novel materials with specific properties.

Mécanisme D'action

The mechanism of action of tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Position and Reactivity :

- Bromine at the pyridine 6-position (target compound) vs. 5-position (CAS 1417793-65-7) alters regioselectivity in cross-coupling reactions. The 6-bromo derivative is more reactive in Suzuki-Miyaura couplings due to steric accessibility .

- Chlorine or methoxy substituents (e.g., CAS 1142192-48-0, 1171919-86-0) reduce electrophilicity, limiting utility in metal-catalyzed reactions but enhancing stability under acidic conditions .

Ring System Modifications :

- Piperidine vs. piperazine (CAS 1380170-66-0) changes hydrogen-bonding capacity and solubility. Piperazine derivatives exhibit higher basicity, favoring salt formation in pharmaceutical formulations .

Activité Biologique

Tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate, also known by its CAS number 1420994-12-2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Structure and Composition

The molecular formula of tert-butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate is with a molecular weight of 384.3 g/mol. The structure includes a piperidine ring, a bromopyridine moiety, and a tert-butyl carbamate functional group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆BrN₃O₂ |

| Molecular Weight | 384.3 g/mol |

| CAS Number | 1420994-12-2 |

The biological activity of tert-butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate is primarily attributed to its interactions with various biological targets, particularly in the context of neuropharmacology and oncology.

Case Studies

- Alzheimer's Disease Models : In vitro studies have shown that carbamate derivatives can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. For example, a related compound demonstrated a significant reduction in cell death and inflammatory markers in astrocyte cultures treated with amyloid-beta .

- Cancer Research : A study focused on kinase inhibitors highlighted that similar piperidine-based compounds could selectively inhibit tumor growth in xenograft models through targeted kinase inhibition. While direct studies on this specific compound are scarce, the implications for cancer treatment are promising based on its structural analogs .

Pharmacokinetics

Understanding the pharmacokinetics of tert-butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate is essential for evaluating its therapeutic potential:

- Absorption : High gastrointestinal absorption is expected due to its lipophilic nature.

- Distribution : The presence of the bromopyridine moiety may enhance blood-brain barrier penetration.

- Metabolism : Likely metabolized by cytochrome P450 enzymes, similar to other piperidine derivatives.

- Excretion : Primarily through renal pathways after metabolic conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.